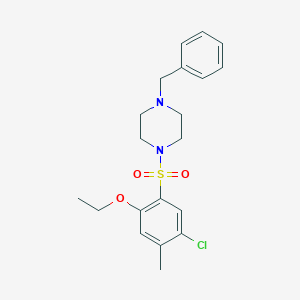

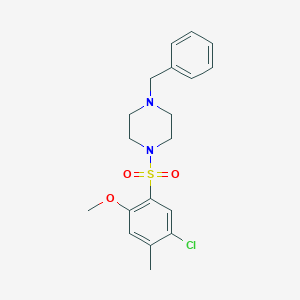

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

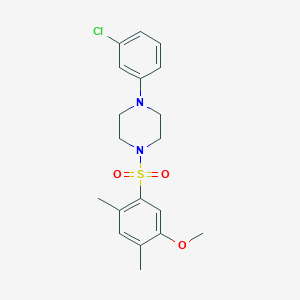

The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole” is a complex organic molecule. It likely contains a methoxy group (OCH3), a sulfonyl group (SO2), and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

While the exact structure of this compound is not available, it likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its molecular weight, polarity, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Imidazole derivatives, closely related to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, have been extensively studied for their versatile roles in chemical synthesis and molecular interaction studies. For instance, Nath and Baruah (2012) discussed the versatile host properties of an imidazole-based bisphenol for anions, highlighting the importance of imidazole derivatives in creating extensive hydrogen-bonded structures and enabling anion encapsulation through strong π···π interactions and electrostatic interactions (Nath & Baruah, 2012). This showcases the potential of such compounds in developing new materials with specific anion binding properties.

Synthesis of Substituted Imidazoles

Chadwick and Ngochindo (1984) demonstrated the applicability of conditions for the dilithiation of 1-methylimidazole to synthesize 1,2,5-trisubstituted imidazole derivatives, indicating the utility of similar compounds in producing variously substituted imidazoles, which are valuable in medicinal chemistry and materials science (Chadwick & Ngochindo, 1984).

Photochromism and Luminescence Sensing

Imidazole derivatives exhibit photochromic properties, as shown by Bai et al. (2010), who synthesized dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl and explored their photochromism. This property is significant for developing light-responsive materials (Bai et al., 2010). Additionally, Shi et al. (2015) reported on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing, illustrating the application of imidazole derivatives in detecting chemicals through fluorescence (Shi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKOQJWTPXJWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512881.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512887.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)